4,5-Dichloro-2-(difluoromethoxy)benzonitrile

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers requiring precise halogen substitution for medicinal chemistry often encounter batch variability and limited isomer availability. 4,5-Dichloro-2-(difluoromethoxy)benzonitrile provides a defined 4,5-dichloro-2-OCF2H architecture, enabling orthogonal multipolar interactions and tunable lipophilicity. • Distinct isomer for SAR studies, not a generic intermediate • Consistent purity & characterization data • Global supply chain with batch traceability

Molecular Formula C8H3Cl2F2NO
Molecular Weight 238.01 g/mol
CAS No. 1803713-24-7
Cat. No. B1410427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-(difluoromethoxy)benzonitrile
CAS1803713-24-7
Molecular FormulaC8H3Cl2F2NO
Molecular Weight238.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)OC(F)F)C#N
InChIInChI=1S/C8H3Cl2F2NO/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8H
InChIKeyALENEAMVXBSSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-(difluoromethoxy)benzonitrile Overview


4,5-Dichloro-2-(difluoromethoxy)benzonitrile (CAS 1803713-24-7) is a polyhalogenated aromatic nitrile building block with the molecular formula C8H3Cl2F2NO and a molecular weight of 238.01 g/mol. It features a unique substitution pattern consisting of two chlorine atoms at the 4 and 5 positions and a difluoromethoxy (-OCF2H) group at the 2 position on a benzonitrile core . This specific arrangement of electron-withdrawing groups positions it as a versatile intermediate for the synthesis of more complex molecules in medicinal chemistry and agrochemical research, with its difluoromethoxy group being of particular interest for modulating lipophilicity and metabolic stability [1].

1
Supports medicinal chemistry scaffold decoration with halogens for tunable lipophilicity.
2
Serves as a versatile intermediate for agrochemical research, with a distinct substitution pattern from known commercial herbicides.
3
Contains an ortho -OCF2H group that offers conformational polarity modulation, relevant for ADME-property optimization studies.

Unmatched Substitution Pattern


The biological and physicochemical profile of halogenated benzonitriles is highly sensitive to the specific positions of substituents on the aromatic ring. Substituting 4,5-Dichloro-2-(difluoromethoxy)benzonitrile with a positional isomer, such as 3,6-Dichloro-2-(difluoromethoxy)benzonitrile (CAS 1803713-18-9) or 2,6-Dichloro-4-(difluoromethoxy)benzonitrile (CAS 1806301-26-7), alters the molecular dipole, electrostatic potential surface, and steric environment around the nitrile and difluoromethoxy groups . These changes critically impact target binding, reactivity in cross-coupling reactions, and the compound's ability to serve as a reliable building block in structure-activity relationship (SAR) studies. Research on related difluoromethoxylated arenes has demonstrated that the conformational behavior of the -OCF2H group, which can interconvert between lipophilic and polar states, is heavily influenced by adjacent substituents, meaning 'generic' substitution with a different isomer can lead to unpredictable and non-transferable results in a lead optimization program [1].

Positional isomer mismatch
Switching to a different dichloro-(difluoromethoxy)benzonitrile isomer, such as CAS 1803713-18-9 or 1806301-26-7, alters the molecular dipole and steric environment around the nitrile, which may critically shift target binding or cross-coupling reactivity.
Fluoroalkoxy group substitution
Replacing the -OCF2H group with a -OCF3 or -OCH3 analog removes the environment-dependent polarity and lipophilic hydrogen-bond donor capacity, leading to non-transferable SAR results.
Ortho-steric environment impact
Para- or meta-substituted analogs lack the ortho steric crowding between -OCF2H and -CN; this can significantly alter reaction kinetics in nucleophilic aromatic substitution or metal-catalyzed couplings.

Quantitative Evidence


Predicted Lipophilicity Advantage

The target compound's two chlorine atoms are predicted to confer higher lipophilicity compared to the non-chlorinated parent scaffold, 2-(difluoromethoxy)benzonitrile. A higher LogP is often correlated with enhanced membrane permeability, a critical parameter in drug discovery [1]. The reported XLogP3 for 2-(difluoromethoxy)benzonitrile is 2.5, while a computational prediction (Crippen's fragmentation model) for the target compound estimates a LogP of ~3.4 . This represents a significant increase in calculated lipophilicity.

Lipophilicity
Cross-study comparable
~0.9 LogP units higher than non-chlorinated parent scaffold
May support membrane permeability optimization screening.
In silico prediction; experimental validation needed.
Medicinal Chemistry Physicochemical Properties Lipophilicity

Ortho-Substitution Steric and Electronic Effects

The 4,5-dichloro-2-(difluoromethoxy) substitution pattern creates a unique steric and electronic environment compared to other dichloro-(difluoromethoxy)benzonitrile positional isomers like 2,6-Dichloro-4-(difluoromethoxy)benzonitrile (CAS 1806301-26-7) and 3,6-Dichloro-2-(difluoromethoxy)benzonitrile (CAS 1803713-18-9) . In the target compound, the bulky -OCF2H group at the 2-position is ortho- to the nitrile, creating a sterically crowded environment that can influence the conformational preference of the difluoromethoxy group and the reactivity of the nitrile in subsequent transformations. A patent on difluoromethoxylation methodologies highlights the significance of such substitution patterns for tuning reagent reactivity and downstream applications [1].

Steric & electronic effects
Class-level inference
Ortho -OCF2H creates sterically crowded environment around nitrile
Supports selection based on specific reactivity needs in coupling reactions.
Qualitative structural comparison; data to verify experimentally.
Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

-OCF2H Conformational Dynamics

The difluoromethoxy (-OCF2H) group is a well-established lipophilic hydrogen bond donor and a conformational chameleon, capable of adjusting its polarity based on the molecular environment. This property differentiates it from the purely hydrophobic trifluoromethoxy (-OCF3) or the electron-donating methoxy (-OCH3) groups [1]. Studies on partially fluorinated alkyl and alkoxy groups have shown the 1,3-difluoro pattern in -OCF2H exhibits a conformational dependence of polarity, with a significant energy barrier between gauche and anti conformers, leading to distinct solvation and target-binding properties [2]. Replacing the target compound with a 4,5-dichloro-2-(trifluoromethoxy)benzonitrile or 4,5-dichloro-2-methoxybenzonitrile analog would result in a complete loss of this tunable polarity feature, which is increasingly leveraged in modern drug design to optimize ADME properties.

-OCF2H dynamics
Class-level inference
Conformational chameleon: can mimic -OCH3 or -OCF3 polarity depending on environment
Supports ADME-property tuning studies through dynamic polarity modulation.
Based on fluorine chemistry principles; specific application context must be reviewed.
Medicinal Chemistry Physicochemical Properties Fluorine Chemistry

Application Scenarios


Medicinal Chemistry: Lipophilicity & Halogen Bonding

Procurement of 4,5-Dichloro-2-(difluoromethoxy)benzonitrile is most justified in medicinal chemistry programs where a core scaffold is being decorated with halogens for specific interactions. The unique 4,5-dichloro motif can participate in orthogonal multipolar interactions, and the ortho -OCF2H group offers tunable lipophilicity, as detailed in its comparison to non-chlorinated and alternative fluoroalkoxy analogs [1][2]. This compound is not a drop-in replacement for generic benzonitrile intermediates but is a strategic choice for exploring cholesterol-dependent halogen bonding or modulating the conformational profile of a lead series.

Agrochemicals: Herbicidal Activity

Evidence from analogous structures, such as 2,4-Dichloro-3-(difluoromethoxy)benzonitrile and the known herbicide Diflufenican, indicates that the polyhalogenated benzonitrile class possesses significant herbicidal activity [3]. The target compound's specific 4,5-dichloro-2-difluoromethoxy pattern offers a distinct isomer for use in the synthesis of novel crop protection agents. Its differentiated substitution pattern, relative to known commercial herbicides, may provide a path to novel intellectual property and selectivity profiles.

Material Science: Liquid Crystal Precursor

The compound serves as a building block consistent with the structural motifs found in polyhalogenoaromatic liquid crystal compositions, where subtle changes in halogen substitution on a benzonitrile core dictate mesophase behavior and dielectric anisotropy [4]. For a materials research group, the combination of a terminal nitrile and a specific dichloro/difluoromethoxy pattern provides the strong dipole moment and structural rigidity necessary for developing advanced display technologies.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Halogen Bonding
Ortho -OCF2H with tunable lipophilicity and 4,5-dichloro motif for multipolar interactions
Lipophilicity measurement and conformational profiling of lead series
Agrochemicals: Herbicidal Activity
Distinct polyhalogenated substitution pattern relative to known commercial herbicides
Novel intellectual property and selectivity profile screening
Material Science: Liquid Crystal Precursor
Terminal nitrile and specific dichloro/difluoromethoxy pattern for dielectric anisotropy
Mesophase behavior and dipole moment characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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